[(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with bromine, fluorine, and methoxy groups, and an ethynyl group attached to a triisopropylsilane moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane typically involves multiple steps, starting with the functionalization of the naphthalene ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds under mild conditions . The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
[(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The ethynyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or acids, while substitution reactions involving the ethynyl group can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
[(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in material science for the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of [(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the bromine and fluorine substituents can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(8-Bromo-2-fluoro-6-methoxynaphthalen-1-yl)ethynyl]triisopropylsilane: A closely related compound with similar structural features and reactivity.
[(8-Bromo-2-fluoro-6-(methoxymethoxy)naphthalen-1-yl)ethynyl]triisopropylsilane: Another similar compound with an additional methoxymethoxy group, which may alter its chemical properties.
Uniqueness
[(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane is unique due to its specific combination of substituents and the presence of the triisopropylsilane moiety.
Eigenschaften
Molekularformel |
C22H28BrFOSi |
---|---|
Molekulargewicht |
435.4 g/mol |
IUPAC-Name |
2-(8-bromo-2-fluoro-6-methoxynaphthalen-1-yl)ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C22H28BrFOSi/c1-14(2)26(15(3)4,16(5)6)11-10-19-21(24)9-8-17-12-18(25-7)13-20(23)22(17)19/h8-9,12-16H,1-7H3 |
InChI-Schlüssel |
CDZALNPJRZRESF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C#CC1=C(C=CC2=CC(=CC(=C21)Br)OC)F)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.